
O-Demethyl apixaban sulfate
Overview
Description
O-Demethyl apixaban sulfate is a metabolite of apixaban, a potent and highly selective inhibitor of factor Xa. Apixaban is used for the prevention and treatment of thromboembolic diseases. This compound is formed through the metabolic processes involving demethylation and subsequent sulfation of apixaban. This compound is a major circulating metabolite in humans but is found at lower concentrations in animals .
Preparation Methods
The preparation of O-Demethyl apixaban sulfate involves two main steps: demethylation and sulfation.
Demethylation: Apixaban undergoes O-demethylation catalyzed by cytochrome P450 enzymes to form O-demethyl apixaban
Sulfation: The O-demethyl apixaban is then conjugated by sulfotransferases, specifically SULT1A1 and SULT1A2, to form this compound The reaction conditions typically involve the use of potassium phosphate buffer, magnesium chloride, and 3’-phosphoadenosine 5’-phosphosulfate as a sulfate donor.
Chemical Reactions Analysis
O-Demethyl apixaban sulfate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions are less common for this compound.
Substitution: The sulfate group can be substituted under certain conditions, leading to the formation of various derivatives
Common reagents used in these reactions include cytochrome P450 enzymes for demethylation and sulfotransferases for sulfation . The major product formed from these reactions is this compound itself .
Scientific Research Applications
Pharmacokinetics and Metabolism
O-Demethyl apixaban sulfate is formed through metabolic pathways involving O-demethylation and sulfation. The sulfation process is primarily catalyzed by sulfotransferase enzymes, particularly SULT1A1 and SULT1A2, which exhibit high catalytic activity for this reaction in human liver samples. Studies indicate that this compound circulates at lower concentrations compared to its parent compound in animal models but is a major circulating metabolite in humans, accounting for approximately 40% of the drug's radioactivity at 48 hours post-dose .
Table 1: Metabolic Pathways of Apixaban
Metabolic Pathway | Enzyme Involved | Outcome |
---|---|---|
O-Demethylation | Cytochrome P450 enzymes | Formation of O-demethyl apixaban |
Sulfation | SULT1A1, SULT1A2 | Formation of this compound |
Hydroxylation | Various hydroxylating enzymes | Additional metabolites |
Anticoagulation Therapy
This compound contributes to the overall pharmacological profile of apixaban. Clinical studies have demonstrated that apixaban is associated with a lower risk of major bleeding compared to traditional vitamin K antagonists and other direct oral anticoagulants. The presence of this compound may enhance the therapeutic efficacy and safety profile of apixaban, particularly in patients with atrial fibrillation and venous thromboembolism .
Case Studies and Clinical Trials
Numerous clinical trials have evaluated the safety and efficacy of apixaban in various patient populations. For instance:
- The ARISTOTLE trial compared apixaban to warfarin in patients with atrial fibrillation, demonstrating superior efficacy in reducing stroke and systemic embolism with fewer bleeding events .
- The AVERROES trial assessed apixaban's effectiveness in patients unsuitable for warfarin therapy, highlighting its role as a safe alternative with significant benefits .
In these studies, the pharmacokinetic properties of this compound were indirectly assessed through the analysis of overall drug exposure and safety outcomes.
Safety Profile
The safety profile of this compound is closely linked to that of its parent compound. In clinical evaluations, both apixaban and its metabolites have shown a favorable safety profile, with minimal adverse effects reported during trials. Notably, the use of activated charcoal has been studied as an intervention in cases of overdose or adverse reactions to apixaban, indicating the importance of understanding the metabolic pathways involving this compound .
Mechanism of Action
O-Demethyl apixaban sulfate exerts its effects by inhibiting factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade . This inhibition prevents the formation of a thrombus, thereby reducing the risk of thromboembolic events . The sulfation of O-demethyl apixaban to form this compound is primarily catalyzed by the sulfotransferase SULT1A1 .
Comparison with Similar Compounds
O-Demethyl apixaban sulfate can be compared with other metabolites of apixaban, such as 3-hydroxy apixaban and hydroxylated O-demethyl apixaban . These compounds share similar metabolic pathways but differ in their chemical structures and biological activities . This compound is unique due to its sulfation, which significantly affects its solubility and pharmacokinetic properties .
Similar compounds include:
- 3-Hydroxy apixaban
- Hydroxylated O-demethyl apixaban
- Other sulfated metabolites of apixaban
These compounds are studied to understand the comprehensive metabolic profile of apixaban and its implications for therapeutic use .
Biological Activity
O-Demethyl apixaban sulfate is a significant metabolite of apixaban, a potent anticoagulant used for the prevention and treatment of thrombotic diseases. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects, safety, and therapeutic potential.
Overview of Apixaban and Its Metabolite
Apixaban is a selective inhibitor of factor Xa, which plays a critical role in the coagulation cascade. It is primarily used to prevent strokes in patients with nonvalvular atrial fibrillation and to treat deep vein thrombosis (DVT) and pulmonary embolism (PE) . this compound is formed through the metabolic processes involving cytochrome P450 enzymes and subsequent sulfation by sulfotransferases (SULTs) .
Metabolism and Formation
The metabolism of apixaban involves:
- O-Demethylation : Catalyzed by cytochrome P450 enzymes, primarily CYP3A4.
- Sulfation : The resulting O-demethyl apixaban undergoes sulfation by SULTs, particularly SULT1A1 and SULT1A2, leading to the formation of this compound .
In humans, this compound circulates at approximately 34% of the total plasma concentration of apixaban, indicating its relevance as a metabolite . In contrast, in animal models such as rats, it constitutes only about 1.8% of the circulating metabolites .
Inhibition of Coagulation Factors
This compound has been evaluated for its inhibitory effects on key coagulation factors:
- Factor Xa Inhibition : Studies have shown that this compound exhibits significant inhibition of factor Xa at concentrations up to 750 μM. The IC50 values indicate that it retains some anticoagulant activity, although less potent than its parent compound, apixaban .
- Thrombin and Trypsin Inhibition : The metabolite also demonstrated inhibitory effects on human thrombin and trypsin at concentrations up to 30 μM. This suggests that while its primary action is on factor Xa, it may also influence other proteolytic enzymes involved in coagulation .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Bioavailability : The compound has been characterized as stable and water-soluble, which may enhance its bioavailability when compared to other metabolites.
- Circulating Concentrations : In human plasma studies, this compound represents a significant proportion of the circulating metabolites alongside the parent drug .
Research Findings and Case Studies
Several studies have examined the biological activity and clinical implications of this compound:
- Metabolite Profiling : A study utilized LC-MS/MS to analyze plasma samples from patients receiving apixaban therapy. Results indicated that while apixaban was the predominant component, this compound was notably present, suggesting its potential role in therapeutic efficacy .
- Enzyme Activity Assays : Assays conducted using liver S9 fractions from various species demonstrated that human liver samples exhibited higher sulfation activity for O-demethyl apixaban compared to other animals. This highlights species differences in drug metabolism which can impact pharmacological outcomes .
Q & A
Basic Research Questions
Q. What enzymatic pathways are responsible for the formation of O-demethyl apixaban sulfate?
this compound is formed via a two-step metabolic process. First, apixaban undergoes O-demethylation primarily mediated by CYP3A4/5, with minor contributions from CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2. The resulting O-demethyl apixaban is then sulfated by sulfotransferase SULT1A1, forming the final metabolite. This pathway is conserved across species but exhibits variability in enzymatic efficiency .
Q. How can researchers quantify this compound in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity. Radiolabeled [¹⁴C]apixaban can track metabolite formation in excreta (urine, feces) and plasma. Validation should include spike-recovery experiments and calibration curves to account for matrix effects, as demonstrated in preclinical studies .
Q. What is the pharmacological significance of this compound in apixaban's pharmacokinetics?
Despite being the major circulating metabolite in humans (accounting for ~25% of systemic exposure), this compound is pharmacologically inactive. It lacks inhibitory activity against factor Xa (FXa) at concentrations up to 30 µM, confirming its negligible contribution to apixaban’s anticoagulant effects. This non-reactivity reduces toxicity concerns but necessitates precise monitoring of parent drug levels in clinical settings .
Advanced Research Questions
Q. How do species-specific differences in sulfotransferase activity impact experimental design for studying O-demethyl apixaban sulfation?
Sulfation rates vary significantly across species: human, dog, and monkey liver S9 fractions exhibit higher activity compared to rodents. For example, human SULT1A1 catalyzes sulfation 5–20 times faster in humans than in rats. Researchers must validate in vitro models using human hepatocytes or S9 fractions to improve translational relevance. Cross-species comparisons should include kinetic parameters (e.g., Km, Vmax) to identify outliers .
Q. What experimental strategies address contradictions in enzyme inhibition data for O-demethyl apixaban sulfation?
Contradictory results, such as estrone’s concentration-dependent effects (inhibition at 20 µM vs. induction at 100 µM), require multi-concentration assays and mechanistic studies. Use selective inhibitors (e.g., quercetin for SULT1A1, DCNP for phenol sulfotransferases) to isolate contributions of specific enzymes. Kinetic profiling (e.g., Lineweaver-Burk plots) can clarify competitive vs. non-competitive inhibition .
Q. How do genetic polymorphisms in SULT1A1 influence the metabolic fate of apixaban?
SULT1A1 polymorphisms (e.g., SULT1A12 and SULT1A13) reduce enzymatic activity by 15–90%, potentially altering metabolite ratios. Genotype-phenotype correlation studies using recombinant enzymes or human liver samples with known haplotypes are critical. Population pharmacokinetic models should incorporate genetic data to predict interindividual variability in sulfation efficiency .
Q. What methodologies optimize in vitro-to-in vivo extrapolation (IVIVE) for O-demethyl apixaban sulfation?
Combine physiologically based pharmacokinetic (PBPK) modeling with enzyme abundance data (e.g., CYP3A4/SULT1A1 protein levels in human liver). Validate using humanized animal models or microdosing studies. Adjust for interspecies differences in protein binding and blood-to-plasma ratios, which affect free drug availability .
Q. Data Interpretation and Contradictions
Q. How should researchers interpret conflicting data on enzyme induction/inhibition effects (e.g., estrone’s dual role)?
Context-dependent effects (e.g., estrone’s activation at 100 µM vs. inhibition at 20 µM) suggest allosteric modulation or substrate-dependent kinetics. Perform time-course experiments to assess pre-incubation effects and use siRNA knockdown to confirm enzyme specificity. Cross-validate findings with clinical samples to rule out artifact-driven results .
Q. Why does this compound dominate in circulation despite low overall metabolic conversion (~25% of dose)?
The metabolite’s high plasma stability and slow clearance (vs. rapid biliary excretion of parent drug) explain its persistence. Investigate transporter-mediated uptake (e.g., OATP1B1/3) using transfected cell lines. Compare elimination half-lives in hepatocyte models to identify retention mechanisms .
Q. Methodological Recommendations
Q. What controls are essential for in vitro sulfation assays?
Include positive controls (e.g., recombinant SULT1A1), negative controls (heat-inactivated enzymes), and specificity inhibitors (quercetin). Normalize activity to protein content and validate with isotopic tracer methods. Report data as % activity relative to control to account for inter-experimental variability .
Q. How can researchers mitigate drug-drug interaction risks involving this compound?
Screen for CYP3A4/SULT1A1 inhibitors (e.g., ketoconazole) using static (R-value) or dynamic (PBPK) models. Prioritize clinical testing of high-risk combinations (e.g., strong CYP3A4 inhibitors + apixaban) and monitor metabolite/parent drug ratios in plasma .
Properties
IUPAC Name |
[4-[3-carbamoyl-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridin-1-yl]phenyl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O7S/c25-23(31)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)30)24(32)22(19)29(26-21)17-8-10-18(11-9-17)36-37(33,34)35/h4-11H,1-3,12-14H2,(H2,25,31)(H,33,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIFVOGTDGFZKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1118765-14-2 | |
Record name | O-Demethyl apixaban sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118765142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-DEMETHYL APIXABAN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939YP1ZX38 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.